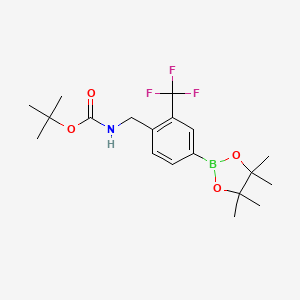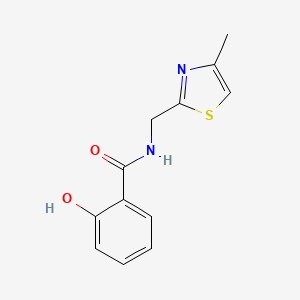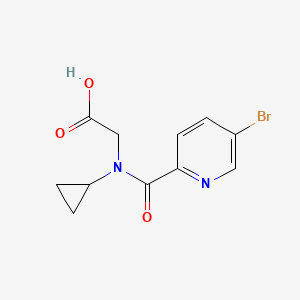![molecular formula C11H10N4S2 B14913900 n-((2-Methylthiazol-4-yl)methyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14913900.png)
n-((2-Methylthiazol-4-yl)methyl)thieno[2,3-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-((2-Methylthiazol-4-yl)methyl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a 2-methylthiazol-4-yl)methyl group. It has a molecular formula of C11H10N4S2 and a molecular weight of 262.35 g/mol .
Méthodes De Préparation
The synthesis of n-((2-Methylthiazol-4-yl)methyl)thieno[2,3-d]pyrimidin-4-amine typically involves multiple steps, including condensation, chlorination, and nucleophilic substitution reactions. One common synthetic route starts with the commercially available methyl 2-aminothiophene-3-carboxylate. This compound undergoes a condensation reaction with formamidine acetate to form the intermediate thieno[2,3-d]pyrimidine-4-amine. Subsequent chlorination and nucleophilic substitution with 2-methylthiazole yield the final product .
Analyse Des Réactions Chimiques
n-((2-Methylthiazol-4-yl)methyl)thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
n-((2-Methylthiazol-4-yl)methyl)thieno[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential in biological studies, particularly in antimicrobial and antifungal research.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Mécanisme D'action
The mechanism of action of n-((2-Methylthiazol-4-yl)methyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, which can lead to its antimicrobial and anticancer effects. The compound’s thieno[2,3-d]pyrimidine core plays a crucial role in its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
n-((2-Methylthiazol-4-yl)methyl)thieno[2,3-d]pyrimidin-4-amine can be compared with other thienopyrimidine derivatives, such as:
2-Chloro-thieno[2,3-d]pyrimidin-4-amine: This compound has similar antimicrobial properties but differs in its substitution pattern.
N-Pyridine substituted thieno[2,3-d]pyrimidin-4-amine: These derivatives exhibit enhanced biological activities due to the presence of the pyridine ring.
Phenyl-1,2,4-triazole substituted thieno[2,3-d]pyrimidin-4-amine: This compound shows different pharmacological profiles due to the triazole substitution.
Propriétés
Formule moléculaire |
C11H10N4S2 |
|---|---|
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
N-[(2-methyl-1,3-thiazol-4-yl)methyl]thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C11H10N4S2/c1-7-15-8(5-17-7)4-12-10-9-2-3-16-11(9)14-6-13-10/h2-3,5-6H,4H2,1H3,(H,12,13,14) |
Clé InChI |
GQZOVABXGHLARP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CS1)CNC2=C3C=CSC3=NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)propanenitrile](/img/structure/B14913841.png)
![2-[(4-methylphenyl)sulfonyl]-N-phenylhydrazinecarbothioamide](/img/structure/B14913845.png)






![3,5-Diiodo-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B14913881.png)


